molecular formula C10H12N2O2 B12906930 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione

1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione

Cat. No.: B12906930
M. Wt: 192.21 g/mol
InChI Key: WENRJFGZTMGRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione is a compound that features a unique structure combining a pyrrole ring and a piperidine-2,4-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione typically involves the reaction of a pyrrole derivative with a piperidine-2,4-dione precursor. One common method includes the use of a base-catalyzed condensation reaction, where the pyrrole derivative is reacted with a suitable piperidine-2,4-dione under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione is unique due to its combination of a pyrrole ring and a piperidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(1H-pyrrol-3-ylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C10H12N2O2/c13-9-2-4-12(10(14)5-9)7-8-1-3-11-6-8/h1,3,6,11H,2,4-5,7H2

InChI Key

WENRJFGZTMGRHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CNC=C2

Origin of Product

United States

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